molecular formula C14H14O B13356455 (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B13356455
M. Wt: 198.26 g/mol
InChI Key: NGFMXHCCPBGFRE-RYUDHWBXSA-N
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Description

(1S,4S)-5-Phenylbicyclo[222]oct-5-en-2-one is a bicyclic compound characterized by its unique structure, which includes a phenyl group attached to a bicyclo[222]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a diene and a dienophile. In this case, the diene is often a substituted cyclohexadiene, and the dienophile is a phenyl-substituted alkene. The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(1S,4S)-5-phenylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C14H14O/c15-14-9-11-6-7-12(14)8-13(11)10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2/t11-,12-/m0/s1

InChI Key

NGFMXHCCPBGFRE-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H]2C=C([C@@H]1CC2=O)C3=CC=CC=C3

Canonical SMILES

C1CC2C=C(C1CC2=O)C3=CC=CC=C3

Origin of Product

United States

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